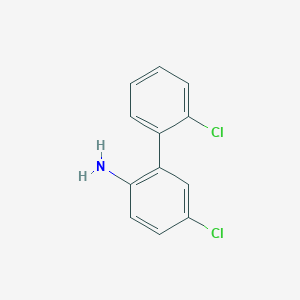

4-Chloro-2-(2-chlorophenyl)aniline

概要

説明

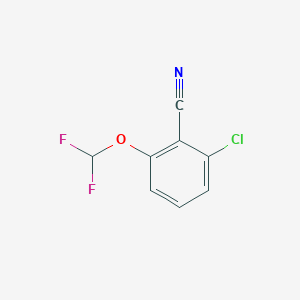

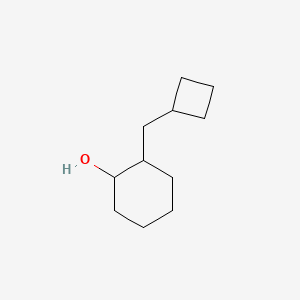

4-Chloro-2-(2-chlorophenyl)aniline is a chlorinated aniline . It is a compound with the molecular formula C12H9Cl2N . The compound is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of 4-Chloro-2-(2-chlorophenyl)aniline involves electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture . Another method involves the reaction of aniline with dichloroethane in the presence of anhydrous sodium carbonate .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(2-chlorophenyl)aniline can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(2-chlorophenyl)aniline can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

科学的研究の応用

Synthesis of Anilinopyrimidines

4-Chloro-2-(2-chlorophenyl)aniline: is used in the synthesis of 2-anilinopyrimidines , which are compounds with potential bioactivity . These derivatives are synthesized through aromatic nucleophilic substitution under microwave conditions, which enhances the reaction efficiency and reduces by-products. The anilinopyrimidines have been evaluated for their fungicidal and pesticidal properties, as well as for their role as kinase inhibitors with antiproliferative activity against cancer cell lines .

Anticancer Research

This compound serves as a precursor in the development of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues . These analogues have shown significant anticancer activity against various cancer cell lines, as per the National Cancer Institute’s protocol. They are also subjected to molecular docking studies to evaluate their efficacy in binding to the active site of tubulin .

Agricultural Chemicals

In agriculture, 4-Chloro-2-(2-chlorophenyl)aniline is an intermediate in the synthesis of Boscalid , a fungicide used to protect crops . It’s involved in the preparation of disinfectant use in agriculture, showcasing its importance in maintaining crop health and productivity.

Polymer Synthesis

This chemical is a building block in the synthesis of polymers. Its derivatives, such as haloaniline, are utilized in creating polymers that have various industrial applications, including the production of plastics and resins .

Dye Manufacturing

4-Chloro-2-(2-chlorophenyl)aniline: is involved in the production of azo dyes. These dyes are widely used for coloring textiles, leather, and food products. The compound’s derivatives play a crucial role in the synthesis of these dyes, contributing to the vast array of colors available in the market .

Cosmetic Industry

Lastly, it finds application in the cosmetic industry as an intermediate in the synthesis of ingredients used in cosmetic products. Its role in this industry underscores the compound’s versatility and its contribution to the variety of products available for personal care .

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 4-Chloro-2-(2-chlorophenyl)aniline involves electrochemical oxidation. This process is characterized by a one-electron oxidation followed by a disproportionation reaction . The oxidation of 4-Chloro-2-(2-chlorophenyl)aniline results in the formation of an unstable intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

Biochemical Pathways

The compound’s oxidation process suggests that it may influence redox reactions and associated pathways within the body .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The compound’s oxidation process suggests that it may influence redox reactions and associated cellular processes .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(2-chlorophenyl)aniline can be influenced by various environmental factors. For instance, the electrochemical oxidation of 4-Chloro-2-(2-chlorophenyl)aniline was investigated in a water/acetonitrile mixture . This suggests that the compound’s action may be influenced by the solvent environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-2-(2-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHXWNBXAGEMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2-chlorophenyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)